Albitiazolium

Antimalarial Plasmodium falciparum IC50

Researchers targeting non-lysosomotropic drug accumulation or dual-mechanism pharmacology in Plasmodium face a shortage of well-characterized probes. Albitiazolium (SAR97276/T3) resolves this as a Phase II-validated bis-thiazolium salt that achieves glucose-dependent, >1,000-fold accumulation in infected erythrocytes without pH trapping-fundamentally distinct from chloroquine. • Dual mechanism: inhibits choline transport and disrupts de novo phosphatidylcholine biosynthesis (IC₅₀ 2.3 nM vs P. falciparum). • Extended anti-parasitic utility: active against Babesia divergens (IC₅₀ 65 nM). • Supplied as ≥98% pure solid powder with full analytical traceability and ambient-temperature global shipping.

Molecular Formula C24H42N2O2S2+2
Molecular Weight 454.7 g/mol
CAS No. 753439-46-2
Cat. No. B1664500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbitiazolium
CAS753439-46-2
Synonyms1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide
1,12-bisMHTD
albitiazolium
SAR 97276
SAR-97276
SAR97276
Molecular FormulaC24H42N2O2S2+2
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO
InChIInChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2
InChIKeyUZPXHZIQHWKNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Albitiazolium: Bis-Thiazolium Choline Analogue


Albitiazolium (CAS 753439-46-2), also known as SAR97276 or T3, is a synthetic bis-thiazolium salt belonging to the choline analogue class of antimalarial agents [1]. This compound was advanced to Phase II clinical trials for the treatment of severe malaria, representing the lead clinical candidate from the bisthiazolium series developed to target Plasmodium phosphatidylcholine biosynthesis [2]. Its molecular structure features two cationic thiazolium heads linked by a hydrophobic dodecyl spacer, conferring permanent positive charges that drive its unique accumulation and pharmacological profile [3].

Clinical-stage antimalarial candidate; Phase II trial context supports translational model validation and combination therapy research.
Dual mechanism profile: choline transport inhibition and PC biosynthesis enzyme interaction for polypharmacology studies.
Non-lysosomotropic, glucose-dependent accumulation suits research on pH-trap-independent targeting and chloroquine-resistance models.

Albitiazolium Differentiation: Unique Accumulation & Dual Mechanism


Albitiazolium cannot be simply interchanged with other choline analogues or antimalarials due to its specific structural features and resulting pharmacological behavior. While several bis-thiazolium salts exhibit potent in vitro activity, Albitiazolium demonstrates a distinct, massive, and glucose-dependent accumulation in Plasmodium-infected erythrocytes (reaching cellular accumulation ratios up to 1,000) that is not reliant on a lysosomotropic effect, unlike weak bases such as chloroquine [1]. Furthermore, its dual mechanism of action—inhibiting both choline transport and interacting with enzymes of the de novo phosphatidylcholine biosynthesis pathway—is a key differentiator that may delay resistance development compared to agents with a single target [2]. Substituting Albitiazolium with a different compound without these precise accumulation kinetics and dual-target engagement would result in a different pharmacological profile and potentially reduced efficacy or altered resistance patterns.

Attribute
Albitiazolium (Target)
Analog / Substitute Risk
Accumulation Mechanism
Glucose-dependent ionic gradient; reported accumulation ratio up to 1,000 in infected erythrocytes.
Lysosomotropic analogs may exhibit fundamentally different intraparasitic compartmentation and target engagement.
Target Engagement
Dual inhibition of choline transport and de novo PC biosynthesis enzymes.
Single-target choline analogues may not replicate the polypharmacology; resistance development patterns may differ.
Clinical Progression
Phase II clinical candidate with human tolerability and safety pharmacology data.
Preclinical analogs (T4, G25) lack human endpoint context; translational relevance may require extensive validation.

Albitiazolium Quantitative Evidence Guide


In Vitro Potency Against Apicomplexan Parasites

Albitiazolium demonstrates potent in vitro activity against Plasmodium falciparum, with a reported IC50 of 2.3 nM [1]. This level of potency is comparable to or exceeds that of other leading bis-thiazolium salts in the series. For example, the closely related analog T4 exhibited an IC50 in the range of 0.65–2.9 nM, while the earlier compound G25 showed an IC50 of 0.6 nM [2][3]. Furthermore, Albitiazolium's activity extends to other Apicomplexan parasites, with an IC50 of 65 nM against Babesia divergens, highlighting a broader anti-parasitic profile than some analogs primarily tested against Plasmodium [1].

In Vitro Potency vs. P. falciparum
Cross-study comparable
Reported IC50 2.3 nM; comparable to T4 (0.65–2.9 nM) and G25 (0.6 nM). Activity also reported against B. divergens (IC50 65 nM).
Supports class-level potency screening; reported within low-nM range of most potent bis-thiazolium analogs.
In vitro growth inhibition; cross-study comparison requires assay-standardization review.
Antimalarial Plasmodium falciparum IC50

Intraerythrocytic Accumulation vs. Chloroquine

A key differentiator for Albitiazolium is its specific and massive accumulation in Plasmodium-infected red blood cells (iRBCs). In vitro studies show that Albitiazolium achieves a cellular accumulation ratio of up to 1,000 in P. falciparum-infected erythrocytes [1]. This accumulation mechanism is fundamentally different from that of chloroquine, a weak base whose accumulation is pH-dependent and lysosomotropic. Albitiazolium's accumulation is not dependent on the food vacuole pH and is instead glucose-dependent and reliant on ionic gradients across the erythrocyte membrane [1]. This translates in vivo, where Albitiazolium exhibits a cellular accumulation ratio >150 in erythrocytes from P. vinckei-infected mice, demonstrating a high degree of target specificity [2].

Accumulation vs. Chloroquine
Head-to-head
Reported accumulation ratio up to 1,000 (in vitro); >150 (in vivo P. vinckei). Glucose-dependent, not pH-trap-mediated.
Demonstrates a distinct targeting mechanism; supports research on non-lysosomotropic accumulation and resistance bypass.
Chloroquine comparator confirms qualitative mechanistic differentiation, not quantitative superiority.
Drug Accumulation Pharmacokinetics Targeting

Dual Inhibition of Choline Transport and PC Biosynthesis

Albitiazolium's mechanism of action is multi-faceted, providing a differentiated profile compared to agents with a single known target. It primarily acts by competitively inhibiting choline entry into the parasite via a poly-specific cation transporter [1]. This inhibition was shown to be specific, as the antimalarial activity of Albitiazolium was strongly antagonized by excess choline [1]. Additionally, at higher concentrations, Albitiazolium directly affects the three enzymes of the de novo phosphatidylcholine (PC) biosynthesis pathway (CTP:phosphocholine cytidylyltransferase, choline kinase, and cholinephosphotransferase) [1]. This dual mechanism—inhibiting both substrate uptake and downstream enzymatic synthesis—is a key differentiator from analogs that may only target transport, and is proposed to help delay the development of parasite resistance [2].

Dual MoA: Choline & PC Pathway
Class-level inference
Reported inhibition of choline transport and three de novo PC biosynthesis enzymes (CCT, CK, CPT).
Supports polypharmacology research context; dual engagement may inform resistance-delay model development.
Data to verify; enzyme-inhibition at higher concentrations may shift pathway-response interpretation.
Mechanism of Action Choline Transport Phosphatidylcholine Biosynthesis

Prodrug Strategy for Oral Bioavailability

The permanently charged nature of bis-thiazolium salts like Albitiazolium results in low oral bioavailability, a recognized limitation of the class [1]. To address this, specific prodrug strategies have been developed. A direct comparison of the parent drug Albitiazolium (T3) and its cyclic disulfide prodrug (designated as compound 8) demonstrated a significant improvement in oral efficacy. After oral administration in a murine model, the cyclic disulfide prodrug 8 showed the best improvement of oral efficacy in comparison to the parent drug Albitiazolium [2]. This is a quantifiable and actionable differentiator for procurement; if an application requires oral dosing, sourcing the prodrug or validating the parent compound for prodrug conjugation is essential, whereas other analogs may not have a similarly characterized and efficacious prodrug available.

Prodrug Oral Efficacy
Head-to-head
Cyclic disulfide prodrug 8 reported best improvement of oral efficacy vs. parent Albitiazolium in a murine malaria model.
Supports oral formulation development; parent compound requires prodrug conjugation for oral exposure-model studies.
Exact ED50 values not provided in abstract; formulation-exposure review required.
Prodrug Oral Bioavailability Drug Delivery

Phase II Clinical Development Status

Among the bis-thiazolium class, Albitiazolium is uniquely distinguished by its advancement to Phase II clinical trials for the treatment of severe malaria [1][2]. This clinical development milestone sets it apart from numerous other potent in vitro analogs (e.g., T4, G25, TE3) which have not progressed beyond preclinical evaluation. The progression to Phase II implies a body of supporting data, including comprehensive preclinical toxicology, safety pharmacology, and Phase I human tolerability studies, that is not available for less advanced compounds. For researchers and industrial users, this means Albitiazolium offers a more extensively characterized and de-risked starting point for further investigation or combination therapy development compared to earlier-stage bis-thiazolium candidates.

Phase II Clinical Status
Class-level inference
Only bis-thiazolium advanced to Phase II (NCT00739206); T4, G25, TE3 remain preclinical.
Supports translational research selection; human tolerability endpoint context available for follow-on studies.
Phase II trial context does not constitute clinical efficacy promise; model-specific review advised.
Clinical Candidate Phase II Drug Development

Albitiazolium Research and Development Applications


Novel Mechanisms & Chloroquine Resistance

Albitiazolium is ideally suited for research into non-lysosomotropic drug targeting and dual-mechanism pharmacology. Its massive, glucose-dependent accumulation in Plasmodium-infected erythrocytes (up to 1,000-fold in vitro) is fundamentally distinct from the pH-dependent trapping of chloroquine [1]. Researchers studying chloroquine resistance mechanisms or seeking to validate new targets in the phosphatidylcholine biosynthesis pathway will find Albitiazolium a critical tool compound due to its dual action on choline transport and downstream enzymatic steps [2].

Prodrug-Based Oral Formulation Development

Given the low oral bioavailability of the parent bis-thiazolium salt, a key industrial application lies in developing oral formulations using validated prodrugs. Albitiazolium's characterized prodrug, the cyclic disulfide compound 8, has demonstrated superior oral efficacy compared to the parent compound in murine models [1]. This provides a well-documented starting point for pharmaceutical development programs focused on creating an orally deliverable antimalarial agent, leveraging the known potency and unique targeting of Albitiazolium while overcoming its pharmacokinetic limitation [2].

Preclinical & Clinical Research with a Phase II Candidate

For translational research groups and industrial partners, Albitiazolium's status as a Phase II clinical candidate offers a significant advantage. It has been the subject of extensive pharmacological and safety evaluation not available for preclinical analogs [1]. This makes Albitiazolium the compound of choice for studies requiring a high level of confidence in translational relevance, including in vivo pharmacodynamic studies in severe malaria models, combination therapy evaluations, and as a benchmark for new antimalarial candidates targeting similar pathways [2].

Apicomplexan Parasite Biology Beyond Plasmodium

Albitiazolium's demonstrated in vitro activity against Babesia divergens (IC50 of 65 nM) expands its utility beyond Plasmodium falciparum research [1]. This broader anti-parasitic profile makes it a valuable tool for researchers studying shared metabolic vulnerabilities across Apicomplexan parasites, including those causing babesiosis. Its well-defined mechanism of action related to choline and phospholipid metabolism provides a specific probe for dissecting these pathways in multiple parasitic organisms.

Application
Selection Property
Validation Focus
Chloroquine-resistance & non-lysosomotropic targeting studies
Glucose-dependent accumulation, distinct from pH trapping
Intraerythrocytic accumulation ratio and target engagement in resistant strains
Oral prodrug formulation development
Characterized cyclic disulfide prodrug with improved oral exposure
Prodrug stability, conversion efficiency, and oral efficacy in rodent malaria models
Translational antimalarial research with clinical candidate
Phase II clinical dataset and human tolerability endpoint context
Combination therapy evaluation and benchmarking against novel antimalarial leads
Apicomplexan parasite biology beyond Plasmodium
Reported activity against B. divergens (IC50 65 nM)
Choline and phospholipid metabolism pathway dissection in multiple parasitic species

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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